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molecular formula C15H13N B8694231 N-(4-methylphenyl)indole CAS No. 167283-32-1

N-(4-methylphenyl)indole

Cat. No. B8694231
M. Wt: 207.27 g/mol
InChI Key: ROVUACXZYQYJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560582B2

Procedure details

An oven-dried test tube was purged with argon and then charged with 2-dicyclohexylphosphino-2′-methoxy-1,1′-biphenyl (14.5 mg, 0.038 mmol, 7.5 mol %) and Pd2(dba)3 (11.6 mg, 0.013 mmol, 5.0 mol % Pd). Toluene (1.0 mL), indole (71 mg, 0.61 mmol), 4-chlorotoluene (60 mL, 0.51 mmol), and NaOt-Bu (70 mg, 0.73 mmol) were then added. The tube was fitted with a septum, purged with argon and heated at 100° C. for 28 h. The reaction was then cooled to room temperature, diluted with ether (20 mL), filtered through Celite and concentrated in vacuo. The residue was purified by flash chromatography on silica gel to afford 99 mg (94%) of a colorless oil.
Quantity
11.6 mg
Type
catalyst
Reaction Step One
Quantity
14.5 mg
Type
catalyst
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.Cl[C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1.CC([O-])(C)C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2OC)CCCCC1.C1(C)C=CC=CC=1>[CH3:17][C:14]1[CH:15]=[CH:16][C:11]([N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:3]=[CH:2]2)=[CH:12][CH:13]=1 |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
11.6 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
14.5 mg
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)OC)C1CCCCC1
Step Two
Name
Quantity
71 mg
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
60 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Name
Quantity
70 mg
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried test tube was purged with argon
CUSTOM
Type
CUSTOM
Details
The tube was fitted with a septum
CUSTOM
Type
CUSTOM
Details
purged with argon
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with ether (20 mL)
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)N1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 99 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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